molecular formula C13H10F3NOS B6417708 N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide CAS No. 1058258-88-0

N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide

Cat. No.: B6417708
CAS No.: 1058258-88-0
M. Wt: 285.29 g/mol
InChI Key: RYLFODYXVKSMOZ-UHFFFAOYSA-N
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Description

“N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiophene ring and the benzamide group would likely contribute significantly to the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiophene ring, the trifluoromethyl group, and the benzamide group. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. The presence of the thiophene ring, the trifluoromethyl group, and the benzamide group would all influence these properties .

Scientific Research Applications

N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide has been used in a variety of scientific research applications, including enzyme inhibition, protein-protein interactions, and drug discovery. In enzyme inhibition studies, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In protein-protein interaction studies, this compound has been found to interact with a variety of proteins, including the protein kinase Cα and the transcription factor NF-κB. In drug discovery studies, this compound has been found to be a potential lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide is not yet fully understood. However, it is believed that this compound works by binding to the active site of enzymes, such as acetylcholinesterase, and inhibiting their activity. Additionally, this compound may also interact with proteins, such as the protein kinase Cα and the transcription factor NF-κB, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have an effect on the nervous system, although this has yet to be studied in detail.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide in laboratory experiments include its relatively simple and cost-effective synthesis, its wide range of applications in scientific research, and its potential for use in drug discovery. However, there are also some limitations to using this compound in laboratory experiments, such as the lack of detailed information about its mechanism of action and biochemical and physiological effects. Additionally, there is a lack of data regarding the safety and toxicity of this compound, which may limit its use in certain experiments.

Future Directions

The future directions for research on N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide include further investigation into its mechanism of action and biochemical and physiological effects, as well as the development of more effective and safer compounds for use in drug discovery. Additionally, further research into the potential applications of this compound in other areas, such as agriculture and medicine, could also be beneficial. Finally, research into the safety and toxicity of this compound could help to ensure its safe and effective use in laboratory experiments.

Synthesis Methods

N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide is synthesized through a multi-step process that involves the use of several organic compounds. The first step in the synthesis process is the condensation of thiophene-3-carboxaldehyde and 3-trifluoromethylbenzoyl chloride. This reaction produces the intermediate compound N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzoyl chloride, which is then reacted with sodium hydroxide to produce the final product, this compound. This method of synthesis is relatively simple and cost-effective, making it suitable for use in laboratory experiments.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NOS/c14-13(15,16)11-3-1-2-10(6-11)12(18)17-7-9-4-5-19-8-9/h1-6,8H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLFODYXVKSMOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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